4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
The exact mass of the compound 4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Reactions and Heterocycle Synthesis
Enantioselective Multicomponent Reactions : The Passerini and Ugi reactions are pivotal for synthesizing diverse molecular architectures, including heterocycles and macrocycles, from simple substrates like isocyanides, aldehydes, amines, and carboxylic acids. These reactions are crucial for the development of novel compounds with potential biological applications, emphasizing the synthesis of enantioselective versions for increased specificity and activity (Wang et al., 2018).
Antimicrobial Activity Studies
Synthesis and Biological Evaluation : Research has shown that derivatives starting from isonicotinic acid hydrazide, undergoing chemical transformations, exhibit antimicrobial properties. This pathway includes the formation of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a compound with structural similarities, highlighting the potential of these derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Synthesis Methodologies
Environmentally Friendly Synthesis : The development of new synthesis methods with high yield and low environmental impact is crucial. The synthesis of 5-aminothiazole-4-carboxamide, for example, demonstrates the potential for industrial-scale production of compounds for further application in medicinal chemistry and materials science (Wang et al., 2014).
Mechanistic Insights and Novel Reactions
Reaction Mechanisms and Novel Synthesis : Understanding the reaction mechanisms and exploring novel synthesis routes for heterocyclic compounds are fundamental for advancing scientific research in chemistry. Studies on reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with primary and secondary alkylamines provide insights into the synthesis of novel disulfides and their formation mechanisms, contributing to the knowledge base for designing new compounds with potential applications in various fields (Lee & Kim, 1993).
Properties
IUPAC Name |
4-amino-N-pentyl-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-2-3-4-7-16-13(19)12-10(15)11(17-21-12)14(20)18-8-5-6-9-18/h2-9,15H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKLWFHTNUGKAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(C(=NS1)C(=O)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.